(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Overview
Description
(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Anticancer Activity
Researchers have explored the asymmetric synthesis of related compounds, leading to the creation of spiroketals with potential anticancer activity. For instance, Meilert et al. (2004) achieved high stereo- and enantioselectivity in converting 2,2'-methylenebis[furan] to various spiroketals. These compounds were tested for cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, revealing potential cancer-cell-growth inhibition properties in certain derivatives Meilert, K., Pettit, G., & Vogel, P. (2004). Non‐iterative Asymmetric Synthesis of C15 Polyketide Spiroketals. Helvetica Chimica Acta, 87, 1493-1507.
Synthesis of Polyhydroxyquinolizidine
The compound's derivatives have been used in the synthesis of polyhydroxyquinolizidine, which involves a complex chemical reaction to produce a structure bearing a polyhydroxylated carbon side chain. This synthesis showcases the compound's utility in constructing intricate organic molecules Schaller, C., & Vogel, P. (1999). Synthesis of a polyhydroxyquinolizidine bearing a polyhydroxylated carbon side-chain. Synlett, 1999, 1219-1222.
Antiprotozoal Activity
Another study focused on synthesizing novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines derived from related compounds, assessing their antiprotozoal activity. These compounds exhibited significant in vitro activity against T. b. r. and P. f., highlighting their potential as antiprotozoal agents Ismail, M., Arafa, R., Wenzler, T., Brun, R., Tanious, F., Wilson, W., & Boykin, D. (2008). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 16 2, 683-91.
Stereocontrolled Transformation into Peptides
Fernandez et al. (2010) achieved the first total synthesis of enantiopure derivatives related to the compound . This synthesis is part of a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, showing the compound's utility in peptide synthesis Fernandez, F., Pampín, B., González, M. A., Estévez, J., & Estévez, R. J. (2010). Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. Part VI: Synthesis and incorporation of the novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides. Tetrahedron-Asymmetry, 21, 2021-2026.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[[bis(2-hydroxyethyl)amino]methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2)18-10-9(16)8(17-11(10)19-12)7-13(3-5-14)4-6-15/h8-11,14-16H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSBKVKLXHVKF-LMLFDSFASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN(CCO)CCO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN(CCO)CCO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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